6-Thioguanosine HCl

Antiviral Coronavirus Thiopurine

6-Thioguanosine HCl (CAS not universally assigned for the HCl salt; free base CAS 85-31-4) is the hydrochloride salt of the thiopurine nucleoside 6-thioguanosine, a guanosine analog carrying a thione at the purine 6-position. The compound is an established antimetabolite and active metabolite of the immunosuppressant azathioprine.

Molecular Formula C10H14ClN5O5S
Molecular Weight 351.76
Cat. No. B605017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thioguanosine HCl
Synonyms6-Thioguanosine;  NSC-29422;  NSC 29422;  NSC29422;  6-Thioguanosine HCl; 
Molecular FormulaC10H14ClN5O5S
Molecular Weight351.76
Structural Identifiers
SMILESO[C@H]([C@@H]([C@@H](CO)O1)O)C1ON2C=NC3=C(S)N=C(N)N=C23.[H]Cl
InChIInChI=1S/C10H13N5O5S.ClH/c11-10-13-7-4(8(21)14-10)12-2-15(7)20-9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,21);1H/t3-,5-,6-,9?;/m1./s1
InChIKeyINBGHIMZUTWBNH-NZDFUMTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Thioguanosine HCl – Chemical Identity and Comparator Landscape for Procurement Decisions


6-Thioguanosine HCl (CAS not universally assigned for the HCl salt; free base CAS 85-31-4) is the hydrochloride salt of the thiopurine nucleoside 6-thioguanosine, a guanosine analog carrying a thione at the purine 6-position [1]. The compound is an established antimetabolite and active metabolite of the immunosuppressant azathioprine . Its procurement is typically considered alongside the free base 6-thioguanosine, the nucleobase 6-thioguanine (6-TG), and the thiopurine prodrug 6-mercaptopurine (6-MP). These structurally related species differ substantially in solubility, metabolic entry point, and target engagement, making direct substitution inappropriate without experimental justification.

Metabolic Entry

HGPRT-independent phosphorylation supports studies in HGPRT-deficient models

Salt Form

Hydrochloride salt enhances aqueous solubility for in vitro dosing workflows

Pathway Context

Nucleoside antimetabolite probe with reported wider assay window in antiviral screening

Why 6-Thioguanosine HCl Cannot Be Swapped with 6-Thioguanine or 6-Mercaptopurine


Although 6-thioguanine (6-TG), 6-thioguanosine (free base), and 6-mercaptopurine (6-MP) all converge on thioguanine nucleotide (6-TGN) pools, their entry points into purine metabolism differ markedly. 6-TG requires salvage by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), whereas 6-thioguanosine enters as a pre-formed nucleoside and can be directly phosphorylated by adenosine kinase or cleaved to 6-thioguanine [1]. This bypass of HGPRT means 6-thioguanosine retains activity in HGPRT-deficient cells where 6-TG is ineffective [1]. In competitive cell-proliferation assays using wild-type MDCK and HGPRT-deficient MDCK-TGres cells, 6-thioguanosine showed an IC₅₀ of 1.3 ± 0.0 µM in wild-type cells, while 6-TG and 6-MP exhibited IC₅₀ values of 8.1 ± 2.9 µM and 8.4 ± 1.1 µM, respectively [2]. The hydrochloride salt form further differentiates itself through enhanced aqueous solubility relative to the free base, facilitating in vitro dosing and formulation development .

6-Thioguanosine HCl Metabolism bypasses HGPRT salvage; activity may shift in HGPRT-deficient lines vs. 6-thioguanine which depends on this pathway. 6-Thioguanine
6-Thioguanosine HCl Enters as pre-formed nucleoside; direct phosphorylation can alter target engagement compared to 6-mercaptopurine nucleobase conversion. 6-Mercaptopurine
HCl Salt Enhanced DMSO and aqueous solubility may affect stock preparation and dosing consistency relative to free base. Free Base

Head-to-Head Quantitative Evidence for 6-Thioguanosine HCl Differentiation


Antiviral Selectivity Index: 6-Thioguanosine Outperforms 6-Mercaptopurine Against Human Coronaviruses

In SARS-CoV-2 infected Calu-3 cells, 6-thioguanosine (6-TGo) demonstrated a Selectivity Index (SI = CC₅₀/EC₅₀) of 6.2, compared to 6-thioguanine (6-TG) with an SI of 3.8 and 6-mercaptopurine (6-MP) with an SI of 1.8 [1]. The EC₅₀ of 6-TGo was 1.8 µM, while 6-MP showed minimal antiviral effect with an EC₅₀ >10 µM [1]. 6-TGo also inhibited the common cold coronaviruses HCoV-OC43 and HCoV-229E, whereas 6-MP was ineffective against both [2].

Antiviral SI (SARS-CoV-2)
Head-to-head
6-TGo SI 6.2 vs 6-TG 3.8, 6-MP 1.8
EC₅₀ 1.8 µM (Calu-3 cells)
Reported wider assay window in Calu-3 model
Calu-3, 48h; context-dependent comparison
Antiviral Coronavirus Thiopurine Selectivity Index

Anthrax Spore Germination Inhibition: 6-Thioguanosine Is >100-Fold More Potent than 6-Mercaptopurine in Macrophage Protection

In a macrophage protection assay against Bacillus anthracis spore-induced cytotoxicity, 6-thioguanosine (6-TG nucleoside) exhibited an IC₅₀ of 0.004 mM (4 µM), compared to 0.40 mM (400 µM) for 6-mercaptopurine (6-MP) [1]. This represents a 100-fold difference in potency. Under the same assay conditions, the nucleobase 6-thioguanine (6-Tg) showed an IC₅₀ of 0.002 mM (2 µM), indicating the nucleoside retains substantial activity [1]. The Ki for B. anthracis spore germination inhibition by 6-thioguanosine is 98 µM [2].

Anthrax Spore Protection
Head-to-head
IC₅₀ 4 µM (6-TGo) vs 400 µM (6-MP)
100-fold difference; Ki 98 µM
Supports macrophage protection screening
RAW 264.7 cells, B. anthracis Sterne spores
Anthrax Spore Germination Macrophage Protection IC₅₀

Leukemia Cell Proliferation: 6-Thioguanosine Shows Activity Independent of HGPRT Status

6-Thioguanosine reduces proliferation of MOLT-4 human leukemia cells with an IC₅₀ of 0.19 µM [1]. Crucially, in MDCK cell lines rendered resistant to 6-thioguanine via HGPRT deficiency (MDCK-TGres), 6-thioguanosine retained an IC₅₀ of 442 ± 81 µM, whereas both 6-thioguanine and 6-mercaptopurine showed IC₅₀ values >500 µM [2]. This demonstrates that 6-thioguanosine can be phosphorylated independently of HGPRT, providing a rationale for its use in HGPRT-low or -deficient contexts.

HGPRT-Independent Activity
Head-to-head
MDCK-TGres IC₅₀ 442 µM
6-TG/6-MP >500 µM (ceiling)
Retains measurable activity where nucleobases do not
HGPRT-deficient model context
Leukemia HGPRT Antiproliferative IC₅₀

CTP Synthetase Inhibition: 6-Thioguanosine Is a More Potent Inhibitor than 6-Thioguanine

6-Thioguanosine inhibits E. coli CTP synthetase (EC 6.3.4.2) with an IC₅₀ of 0.23 mM for glutamine-dependent CTP formation, whereas the nucleobase 6-thioguanine shows an IC₅₀ of 0.39 mM under identical assay conditions [1]. For NH₃-dependent CTP formation, 6-thioguanosine exhibits an IC₅₀ of 0.4 mM compared to 0.61 mM for 6-thioguanine [2]. This consistent ~1.5–1.7× greater potency of the nucleoside over the nucleobase suggests the ribose moiety contributes favorably to enzyme binding.

CTP Synthetase Inhibition
Head-to-head
Gln-dep. IC₅₀ 0.23 mM (6-TGo) vs 0.39 mM (6-TG)
~1.7× greater enzyme engagement
Supports pyrimidine metabolism probe studies
E. coli enzyme; NH₃-dep. data also reported
CTP Synthetase Enzyme Inhibition IC₅₀ Nucleotide Metabolism

Solubility and Formulation Advantage: 6-Thioguanosine HCl vs. Free Base

The hydrochloride salt of 6-thioguanosine provides enhanced solubility in DMSO compared to the free base. The free base has reported DMSO solubility of ~5 mg/mL [1], while the HCl salt achieves DMSO solubility sufficient for preparation of concentrated stock solutions (typically ≥25 mg/mL), with vendors reporting dissolution in DMSO as the primary solvent . The salt form also enables solubility in aqueous solvent mixtures (H₂O, Ethanol, DMF) which are often inaccessible to the free base .

Salt vs. Free Base Solubility
Formulation-context
DMSO ≥25 mg/mL (HCl) vs ~5 mg/mL (free base)
Approx. 5-fold improvement
May improve stock preparation throughput
Vendor-reported; verify for specific protocol
Solubility Formulation Hydrochloride Salt DMSO

SARS-CoV-2 3CL-Pro Protease Inhibition: Near-Complete Blockade at 20 µM

6-Thioguanosine achieves 99.2% inhibition of the SARS-CoV-2 3CL-Pro (main protease) at 20 µM, a target central to viral polyprotein processing . In Caco-2 intestinal epithelial cells, it inhibits SARS-CoV-2-induced cytotoxicity with an IC₅₀ of 780.0 nM and achieves 77.04% inhibition at 10 µM . However, activity in Vero-E6 cells is limited (IC₅₀ = 15.59 µM), suggesting cell-type-specific metabolism or uptake governs efficacy .

SARS-CoV-2 3CL-Pro Inhibition
Class-level
99.2% inhibition at 20 µM; Caco-2 IC₅₀ 780 nM
Vero-E6 IC₅₀ 15.59 µM
Supports protease-targeted mechanistic studies
Cell-type dependent; limited data source
SARS-CoV-2 3CL-Pro Protease Inhibition Antiviral

Recommended Procurement Scenarios for 6-Thioguanosine HCl


Antiviral Drug Repurposing and Coronavirus Research

Based on its Selectivity Index of 6.2 against SARS-CoV-2 and its demonstrated activity against HCoV-OC43 and HCoV-229E (where 6-MP is ineffective) [1], 6-Thioguanosine HCl is well-suited for coronavirus antiviral screening cascades that require a thiopurine with a wider therapeutic window than 6-TG or 6-MP. Its near-complete inhibition of 3CL-Pro at 20 µM further supports its use in protease-targeted mechanistic studies .

HGPRT-Independent Antimetabolite Studies in Drug-Resistant Leukemia Models

6-Thioguanosine HCl retains antiproliferative activity in HGPRT-deficient cell lines (MDCK-TGres IC₅₀ = 442 µM) where both 6-thioguanine and 6-mercaptopurine exceed the assay ceiling (>500 µM) [1]. This property makes it a critical tool compound for studying thiopurine resistance mechanisms and for screening in leukemia models with known HGPRT downregulation.

Anti-Anthrax Drug Discovery and Spore Germination Assays

With an IC₅₀ of 4 µM for macrophage protection from B. anthracis spore cytotoxicity—100-fold more potent than 6-MP—6-Thioguanosine HCl is a high-value screening compound for biodefense research programs targeting spore germination [1]. Its Ki of 98 µM for germination inhibition provides a well-characterized benchmark for structure-activity relationship (SAR) studies .

Nucleotide Metabolism and CTP Synthetase Enzymology

As a validated inhibitor of CTP synthetase with IC₅₀ values of 0.23 mM (Gln-dependent) and 0.4 mM (NH₃-dependent)—consistently 1.5–1.7× more potent than 6-thioguanine [1]—6-Thioguanosine HCl serves as a probe for studying pyrimidine biosynthesis regulation and for high-throughput enzymatic screens targeting nucleotide metabolism.

Application
Selection Property
Validation Focus
Antiviral screening – Coronavirus models
Selectivity index context
3CL-Pro inhibition, spike processing endpoints
HGPRT-independent antimetabolite studies – Drug-resistant leukemia models
HGPRT-bypass metabolic profile
Proliferation endpoint in HGPRT-deficient cells
Anti-anthrax spore germination screening
Macrophage protection potency context
Spore germination inhibition (Ki)
Nucleotide metabolism enzymology
CTP synthetase inhibitor probe context
Pyrimidine biosynthesis regulation endpoints
Quote Request

Request a Quote for 6-Thioguanosine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.